Anti-Leishmanial Promastigote Potency: Carbocyclic Inosine vs. 3′-Deoxy-3′-fluoroinosine
Carbocyclic inosine (C-Ino) demonstrates substantially greater potency against Leishmania promastigotes than the fluorinated inosine analog 3′-deoxy-3′-fluoroinosine (3′-FI). Against L. tropica promastigotes, C-Ino achieves an EC₅₀ of 8.3 × 10⁻⁸ M, compared with 2.3 × 10⁻⁷ M for 3′-FI—representing an approximately 2.8-fold greater potency. Against L. donovani promastigotes, the differential is even larger: C-Ino EC₅₀ = 1.3 × 10⁻⁷ M versus 3′-FI EC₅₀ = 1.0 × 10⁻⁶ M, an approximately 7.7-fold difference [1][2]. C-Ino was identified as one of only four leads from an initial screen of 235 nucleoside analogues, all of which exhibited 50% growth inhibitory concentrations in the 4 × 10⁻⁷ to 8 × 10⁻⁸ M range with chemotherapeutic indices of 130–2000 [3].
| Evidence Dimension | Anti-promastigote potency (EC₅₀) against Leishmania species |
|---|---|
| Target Compound Data | C-Ino: EC₅₀ = 8.3 × 10⁻⁸ M (L. tropica); EC₅₀ = 1.3 × 10⁻⁷ M (L. donovani) |
| Comparator Or Baseline | 3′-FI: EC₅₀ = 2.3 × 10⁻⁷ M (L. tropica); EC₅₀ = 1.0 × 10⁻⁶ M (L. donovani) |
| Quantified Difference | C-Ino is ~2.8-fold more potent vs. L. tropica and ~7.7-fold more potent vs. L. donovani than 3′-FI |
| Conditions | In vitro promastigote culture; EC₅₀ measured by growth inhibition assay |
Why This Matters
Higher intrinsic potency at lower concentrations reduces the compound quantity required per assay and provides a wider dosing window for downstream in vitro and in vivo studies, making C-Ino the preferred choice for anti-leishmanial screening cascades.
- [1] Hiraoka O, Satake H, Iguchi S, Matsuda A, Ueda T, Wataya Y. Carbocyclic inosine as a potent anti-leishmanial agent: the metabolism and selective cytotoxic effects of carbocyclic inosine in promastigotes of Leishmania tropica and Leishmania donovani. Biochem Biophys Res Commun. 1986;134(3):1114-1121. DOI: 10.1016/0006-291x(86)90366-9. PMID: 3753868. View Source
- [2] Wataya Y, et al. Invention of anti-Leishmania drugs on the basis of the nucleoside structures. Nucleic Acids Symp Ser. 1990;(22):23-24. PMID: 2101903. View Source
- [3] Wataya Y, et al. Research Report: Development of Nucleoside Anti-Protozoan Agents. KAKENHI Project 61870087, 1986 Annual Report. Okayama University. View Source
